

Application Notes and Protocols: Synthesis of Trandolapril Using Octahydroindole-2-carboxylic Acid

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Compound of Interest

Compound Name: Octahydroindole-2-Carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Trandolapril, a potent angiotensin-converting enzyme (ACE) inhibitor, utilizing **octahydroindole-2-carboxylic acid** as a key intermediate. This document outlines the prevalent synthetic strategies, detailed experimental protocols, and quantitative data to support process development and optimization.

Introduction

Trandolapril is an ethyl ester prodrug that is hydrolyzed in vivo to its active diacid form, trandolaprilat. A critical step in its synthesis is the coupling of the bicyclic amino acid, (2S,3aR,7aS)-**octahydroindole-2-carboxylic acid**, with a substituted L-alanine derivative. The stereochemistry of **octahydroindole-2-carboxylic acid** is crucial for the pharmacological activity of the final drug substance. This document details two primary synthetic routes from this key intermediate to Trandolapril.

Synthetic Strategies Overview

The synthesis of Trandolapril from (2S,3aR,7aS)-**octahydroindole-2-carboxylic acid** primarily follows two main pathways, which differ in the activation of the coupling partners:

- Route A: Esterification of **octahydroindole-2-carboxylic acid**, typically to a benzyl ester, followed by peptide coupling with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) and subsequent deprotection.
- Route B: Direct coupling of **octahydroindole-2-carboxylic acid** with an activated form of ECPPA, such as its N-carboxyanhydride (NCA) derivative.

The choice of route can be influenced by factors such as desired purity, yield, and industrial scalability.

Quantitative Data Summary

The following tables summarize the reported yields and purity for the key steps in Trandolapril synthesis. Note that reaction conditions and scales may vary between different reports, leading to a range of values.

Table 1: Synthesis of N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine (ECPPA)

Precursor	Catalyst/Reagents	Solvent	Yield	Purity	Reference
N-[1-(S)-ethoxycarbonyl-2-benzoyl-ethyl]-L-alanine benzyl ester	10% Pd/C, HCl in 1,4-dioxane, N,N'-diphenylthiourea	Isopropyl alcohol	96%	>98%	[1]

Table 2: Synthesis of Trandolapril

Route	Starting Material	Coupling Partner	Key Reagents/Conditions	Final Product Purity	Reference
A	(2S,3aR,7aS) - Octahydroindole-2-carboxylic acid benzyl ester	N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA)	1. Coupling: DCC, HoBT, N-ethylmorpholine in DMF. 2. Debenzylation: H ₂ over Pd/C in ethanol.	High	[2]
A	(2S,3aR,7aS) - Octahydroindole-2-carboxylate hydrochloride	ECPPA acid chloride hydrochloride	1. Coupling: Triethylamine in dichloromethane at 10-15°C. 2. Debenzylation: H ₂ over Pd/C.	High	[3] [4]
B	Racemic trans octahydro-1H-indole-2-carboxylic acid	N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (ECPPA-NCA)	Triethylamine in dichloromethane, followed by pH adjustment with HCl and crystallization.	99.5% (HPLC)	[5]
B	Racemic trans octahydro-1H-indole-2-	ECPPA-NCA	Triethylamine in dichloromethane, followed by pH	99.3% (HPLC)	[5]

carboxylic
acid

adjustment
with HCl and
crystallization

Experimental Protocols

Synthesis of (2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid Benzyl Ester

This protocol describes the esterification of the key intermediate, which is often performed to protect the carboxylic acid and facilitate the subsequent coupling reaction.

Materials:

- (2S,3aR,7aS)-**Octahydroindole-2-carboxylic acid** hydrochloride
- Benzyl alcohol
- Toluene
- Thionyl chloride (SOCl₂) or p-toluenesulfonic acid

Procedure:

- Suspend (2S,3aR,7aS)-**octahydroindole-2-carboxylic acid** hydrochloride in toluene.
- Add benzyl alcohol to the suspension.
- For acid catalysis, add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux with a Dean-Stark apparatus to remove water.
- Alternatively, for thionyl chloride activation, cool the mixture and add thionyl chloride dropwise. Then, heat the mixture to facilitate the reaction.^[2]
- Monitor the reaction by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., aqueous sodium bicarbonate solution).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzyl ester.
- The product can be purified by column chromatography if necessary.

Synthesis of Trandolapril via Route A: Coupling and Debenzylation

Step 1: Coupling of Benzyl Ester with ECPPA

Materials:

- (2S,3aR,7aS)-**Octahydroindole-2-carboxylic acid** benzyl ester
- N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA)
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HoBT)
- N-ethylmorpholine
- Dimethylformamide (DMF), anhydrous

Procedure:

- Dissolve ECPPA and HoBT in anhydrous DMF.
- Add N-ethylmorpholine to the solution.
- Add a solution of the (2S,3aR,7aS)-**octahydroindole-2-carboxylic acid** benzyl ester in DMF.
- Cool the mixture to 0°C and add DCC.

- Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.[2]
- Monitor the reaction by TLC.
- After completion, filter off the dicyclohexylurea byproduct.
- Dilute the filtrate with ethyl acetate and wash successively with aqueous HCl, aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Benzyl Trandolapril.

Step 2: Debenzylation to Trandolapril

Materials:

- Crude Benzyl Trandolapril from the previous step
- 10% Palladium on carbon (Pd/C)
- Ethanol or Acetic Acid

Procedure:

- Dissolve the crude Benzyl Trandolapril in ethanol or acetic acid.
- Add 10% Pd/C catalyst to the solution.
- Hydrogenate the mixture under a hydrogen atmosphere (e.g., 40 psi) at a temperature of 40-50°C until the reaction is complete (monitored by TLC or HPLC).[6]
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- The resulting crude Trandolapril can be purified by crystallization from a suitable solvent system, such as diethyl ether or a mixture of an alkanol and an ether.[6][7]

Synthesis of Trandolapril via Route B: Direct Coupling with ECPPA-NCA

This route offers a more direct approach by coupling the unprotected **octahydroindole-2-carboxylic acid** with the N-carboxyanhydride of ECPPA.

Materials:

- Racemic trans octahydro-1H-indole-2-carboxylic acid
- N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (ECPPA-NCA)
- Triethylamine
- Dichloromethane
- Hydrochloric acid (2N)

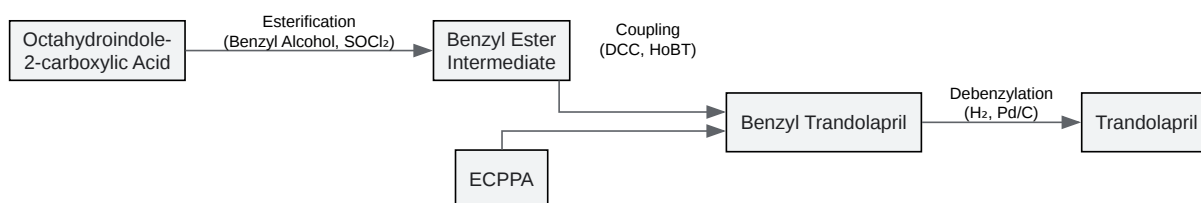
Procedure:

- Stir a suspension of racemic trans octahydro-1H-indole-2-carboxylic acid (50 g, 0.295 moles) in dichloromethane (150 ml).^[5]
- Add triethylamine (23 ml) and stir at ambient temperature for 30 minutes.^[5]
- In a separate flask, dissolve ECPPA-NCA (41 g, 0.148 moles) in dichloromethane (150 ml).^[5]
- Add the ECPPA-NCA solution dropwise to the reaction mixture at ambient temperature and continue stirring for 3 hours.^[5]
- Add water (700 ml) and cool the mixture to 15°C.^[5]
- Adjust the pH of the aqueous layer to 4.2 using 2N HCl.^[5]
- Separate the organic layer and wash it with water.
- Concentrate the organic layer under reduced pressure.

- The resulting solid can be purified by crystallization to yield Trandolapril with high purity (e.g., 99.5% by HPLC).[5]

Diagrams

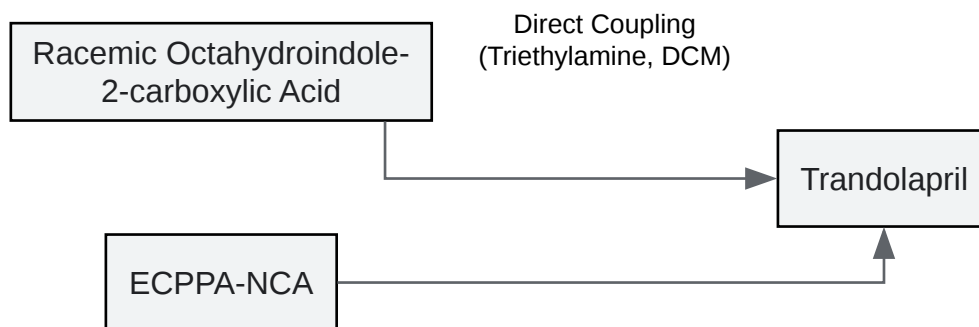
Trandolapril Synthesis Workflow (Route A)



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Caption: Synthetic workflow for Trandolapril via the benzyl ester intermediate (Route A).

Trandolapril Synthesis Workflow (Route B)



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Caption: Direct synthesis of Trandolapril using ECPPA-NCA (Route B).

Concluding Remarks

The synthesis of Trandolapril from **octahydroindole-2-carboxylic acid** can be achieved through multiple efficient pathways. The choice between protecting the carboxylic acid prior to coupling (Route A) or utilizing a direct coupling with an activated species like an N-

carboxyanhydride (Route B) will depend on the specific requirements of the manufacturing process, including cost, scalability, and desired purity profile. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further explore and optimize the synthesis of this important antihypertensive agent.

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